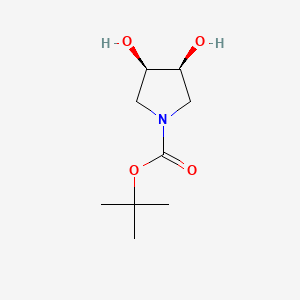
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride, commonly referred to as 2-Pyrazolylacetyl chloride hydrochloride, is an organic compound with the molecular formula of C4H5ClN2O2. It is a white crystalline solid that is insoluble in water. It is primarily used as a reagent in organic synthesis, and has a variety of applications in the laboratory.
Aplicaciones Científicas De Investigación
2-Pyrazolylacetyl chloride hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrazoles, pyridines, and pyrimidines. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
2-Pyrazolylacetyl chloride hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with a variety of molecules, including carbonyl compounds, to form new compounds. The reaction occurs when the chlorine atom of the 2-pyrazolylacetyl chloride hydrochloride molecule attacks the carbonyl carbon, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-Pyrazolylacetyl chloride hydrochloride has no known biochemical or physiological effects. It is used solely for its ability to act as a reagent in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Pyrazolylacetyl chloride hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a versatile reagent, as it can be used to synthesize a variety of compounds. However, it is important to note that 2-pyrazolylacetyl chloride hydrochloride is a hazardous material, and should be handled with extreme care.
Direcciones Futuras
2-Pyrazolylacetyl chloride hydrochloride has a variety of potential applications in the laboratory. It can be used to synthesize a variety of compounds, including pyrazoles, pyridines, and pyrimidines. It can also be used as a catalyst in the synthesis of polymers. Additionally, it has potential applications in the synthesis of heterocyclic compounds. Finally, it may have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Métodos De Síntesis
2-Pyrazolylacetyl chloride hydrochloride can be synthesized in a two-step process. First, a reaction between 1-chloro-2-nitrobenzene and hydrazine hydrate yields a hydrazone. This hydrazone is then reacted with acetic anhydride and hydrochloric acid to yield 2-pyrazolylacetyl chloride hydrochloride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves the reaction of 1H-pyrazole with acetyl chloride in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-pyrazole", "Acetyl chloride", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-pyrazole to a reaction flask", "Step 2: Add acetyl chloride to the reaction flask", "Step 3: Add a catalyst to the reaction flask", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a specific time", "Step 5: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Step 6: Isolate the product by filtration or other suitable method", "Step 7: Purify the product by recrystallization or other suitable method" ] } | |
Número CAS |
77433-05-7 |
Nombre del producto |
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride |
Fórmula molecular |
C5H6Cl2N2O |
Peso molecular |
181 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



